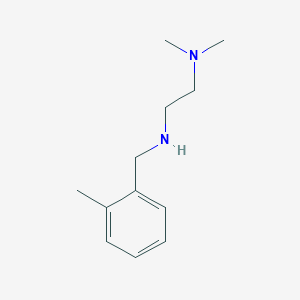![molecular formula C16H10S2 B183720 3,3'-Bibenzo[b]thiophene CAS No. 40306-93-2](/img/structure/B183720.png)
3,3'-Bibenzo[b]thiophene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,3'-Bibenzo[b]thiophene, also known as BBT, is a heterocyclic compound that consists of two benzene rings fused to a thiophene ring. It has been widely used in the field of organic electronics due to its excellent optoelectronic properties, such as high charge mobility, good thermal stability, and strong fluorescence.
Wirkmechanismus
The mechanism of action of 3,3'-Bibenzo[b]thiophene is still not fully understood. However, it has been suggested that its optoelectronic properties play a crucial role in its biological activity. For example, its strong fluorescence can be utilized for the detection of biomolecules, while its ability to induce apoptosis in cancer cells may be related to its interaction with cellular membranes.
Biochemische Und Physiologische Effekte
Studies have shown that 3,3'-Bibenzo[b]thiophene has both biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit the growth of bacteria, and act as an antioxidant. In addition, it has been found to have a low toxicity profile, making it a promising candidate for various biomedical applications.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of 3,3'-Bibenzo[b]thiophene is its excellent optoelectronic properties, which make it a useful material for various organic electronic devices. In addition, its low toxicity profile and ability to induce apoptosis in cancer cells make it a promising candidate for cancer therapy. However, one of the limitations of 3,3'-Bibenzo[b]thiophene is its poor solubility in common organic solvents, which can make it difficult to handle in lab experiments.
Zukünftige Richtungen
There are many potential future directions for the research on 3,3'-Bibenzo[b]thiophene. One possible direction is the development of new synthesis methods that can improve its solubility and yield. Another direction is the exploration of its potential applications in the field of cancer therapy, such as the development of drug delivery systems that can target cancer cells specifically. Moreover, its potential applications in the field of organic electronics, such as the development of more efficient OLEDs and OPVs, are also worth exploring.
Synthesemethoden
The synthesis of 3,3'-Bibenzo[b]thiophene can be achieved by various methods, such as Suzuki coupling, Stille coupling, and Sonogashira coupling. Among them, Suzuki coupling is the most commonly used method. In this method, 3,3'-dibromo-biphenyl and thiophene are reacted with a palladium catalyst and a base to form 3,3'-Bibenzo[b]thiophene.
Wissenschaftliche Forschungsanwendungen
3,3'-Bibenzo[b]thiophene has been widely used in the field of organic electronics, such as organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). It has also been used as a fluorescent probe for the detection of metal ions and biomolecules. Moreover, recent studies have shown that 3,3'-Bibenzo[b]thiophene has potential applications in the field of cancer therapy due to its ability to induce apoptosis in cancer cells.
Eigenschaften
CAS-Nummer |
40306-93-2 |
|---|---|
Produktname |
3,3'-Bibenzo[b]thiophene |
Molekularformel |
C16H10S2 |
Molekulargewicht |
266.4 g/mol |
IUPAC-Name |
3-(1-benzothiophen-3-yl)-1-benzothiophene |
InChI |
InChI=1S/C16H10S2/c1-3-7-15-11(5-1)13(9-17-15)14-10-18-16-8-4-2-6-12(14)16/h1-10H |
InChI-Schlüssel |
LVQWXEXMVVHYKU-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=CS2)C3=CSC4=CC=CC=C43 |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=CS2)C3=CSC4=CC=CC=C43 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



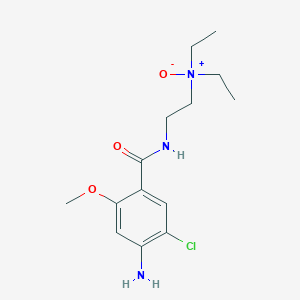
![N-[(4-propan-2-ylphenyl)methyl]prop-2-en-1-amine](/img/structure/B183646.png)
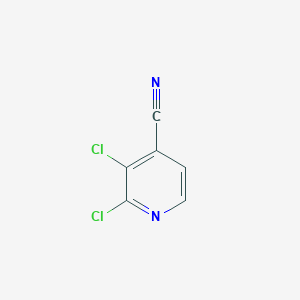
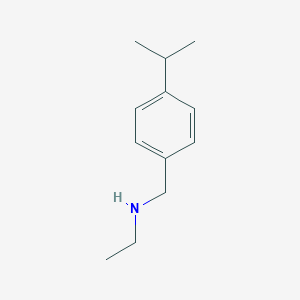

![2-[(2-Pyridinylmethyl)amino]benzoic acid](/img/structure/B183650.png)
![2-[(3-methylthiophen-2-yl)methylamino]benzoic Acid](/img/structure/B183652.png)
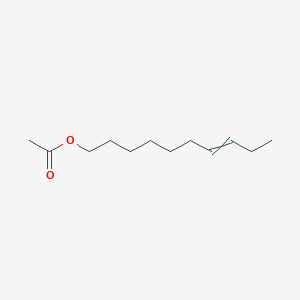

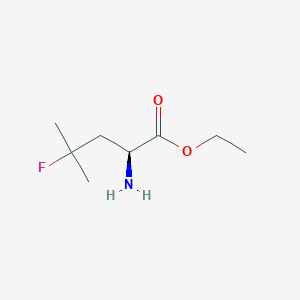
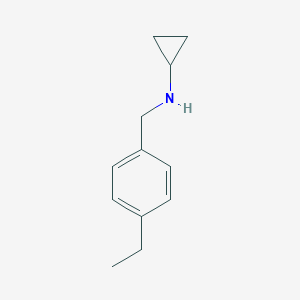
![N-[(4-methylsulfanylphenyl)methyl]cyclopropanamine](/img/structure/B183660.png)
![N-[2-(dimethylamino)ethyl]-N-(4-methylbenzyl)amine](/img/structure/B183661.png)
